Bienvenue dans la boutique en ligne BenchChem!

Edrecolomab

Colorectal Cancer Adjuvant Immunotherapy Clinical Outcome

Edrecolomab (CAS 156586-89-9; MAb17-1A; Panorex) is a murine IgG2a monoclonal antibody targeting the epithelial cell adhesion molecule (EpCAM; 17-1A antigen). It is a first-in-class, clinically validated immunotherapy primarily investigated for the adjuvant treatment of colorectal carcinoma.

Molecular Formula C14H22N2
Molecular Weight 0
CAS No. 156586-89-9
Cat. No. B1174697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdrecolomab
CAS156586-89-9
Molecular FormulaC14H22N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Edrecolomab (156586-89-9): Murine IgG2a Anti-EpCAM Antibody for Colorectal Cancer Research


Edrecolomab (CAS 156586-89-9; MAb17-1A; Panorex) is a murine IgG2a monoclonal antibody targeting the epithelial cell adhesion molecule (EpCAM; 17-1A antigen) [1]. It is a first-in-class, clinically validated immunotherapy primarily investigated for the adjuvant treatment of colorectal carcinoma [2]. The antibody mediates anti-tumor activity through antibody-dependent cellular cytotoxicity (ADCC), complement-mediated cytolysis (CDC), and induction of an anti-idiotypic network [3].

Edrecolomab (156586-89-9): Why Murine IgG2a EpCAM Targeting Cannot Be Substituted by Other Anti-EpCAM Antibodies


Direct substitution of edrecolomab with other anti-EpCAM antibodies (e.g., adecatumumab, catumaxomab, ING-1, 3622W94) is scientifically unjustified due to fundamentally divergent biophysical, functional, and clinical profiles. Edrecolomab's specific combination of moderate binding affinity (KD ~1530 nM) [1], unique epitope recognition within the exon 2-encoded N-terminal domain of EpCAM [2], and murine IgG2a isotype conferring distinct ADCC/CDC potency and immunogenicity [3] is not replicated by humanized, fully human, or chimeric anti-EpCAM IgGs. These differences translate into divergent clinical efficacy and safety outcomes, as demonstrated in randomized trials and head-to-head preclinical analyses [4].

Edrecolomab (156586-89-9): Quantitative Differentiation from Anti-EpCAM Comparators


Superior 7-Year Overall Survival Benefit vs. Observation in Resected Stage III Colorectal Cancer

In a randomized phase III trial of 189 patients with resected Dukes' C (stage III) colorectal cancer, edrecolomab monotherapy demonstrated a statistically significant and durable survival benefit over observation alone. After 7 years of follow-up, the mortality rate was 43% (39/90) in the edrecolomab arm compared to 63% (48/76) in the observation arm, corresponding to a 32% relative reduction in the risk of death (P < 0.01) [1][2]. This long-term clinical efficacy in the adjuvant setting is not consistently observed with other anti-EpCAM antibodies such as adecatumumab or catumaxomab, which have primarily been studied in metastatic disease [3].

Colorectal Cancer Adjuvant Immunotherapy Clinical Outcome

Distinct Binding Affinity (KD) Profile vs. High-Affinity Anti-EpCAM Antibodies

Edrecolomab exhibits a moderate binding affinity for EpCAM (KD = 1530 nM) with a relatively fast off-rate (Koff = 0.043 1/s) [1]. In a side-by-side analysis of five clinically tested anti-EpCAM antibodies, this affinity is 3-4 orders of magnitude lower (weaker) than high-affinity antibodies such as ING-1 (KD = 0.16 nM) and 3622W94 (KD = 0.19 nM), and also lower than adecatumumab (KD = 91 nM) [1]. This moderate affinity is thought to contribute to a wider therapeutic window by avoiding excessive on-target/off-tumor toxicity, as high-affinity antibodies ING-1 and 3622W94 were associated with dose-limiting acute pancreatitis in clinical trials [2].

Binding Kinetics EpCAM Epitope Antibody Engineering

100-Fold Lower ADCC Potency vs. Fully Human IgG1 Anti-EpCAM Antibody MT201

The antibody-dependent cellular cytotoxicity (ADCC) efficacy of edrecolomab, mediated by human immune effector cells, is markedly lower than that of the fully human IgG1 anti-EpCAM antibody MT201 (adecatumumab). In a direct comparative study, the ADCC of MT201 was 'by 2 orders of magnitude higher than that of edrecolomab' [1]. Furthermore, the addition of human serum essentially abolished the ADCC of edrecolomab within the tested concentration range, while the ADCC of MT201 was only partially reduced [1]. This functional divergence is attributed to the difference in IgG isotype (murine IgG2a vs. human IgG1) and its interaction with human Fcγ receptors.

ADCC Effector Function Isotype Comparison

Favorable Safety Profile and Lack of Added Toxicity to Chemotherapy

Edrecolomab is consistently reported as well-tolerated both as monotherapy and in combination with 5-fluorouracil/folinic acid (5-FU/LV) chemotherapy. In a large phase III study of 2,761 patients with stage III colon cancer, the addition of edrecolomab to 5-FU/LV did not increase the incidence of key chemotherapy-associated toxicities, including neutropenia, diarrhea, or mucositis [1][2]. This safety profile contrasts with the severe adverse events observed with high-affinity anti-EpCAM antibodies (ING-1, 3622W94), which caused acute pancreatitis in clinical trials, leading to their discontinuation [3].

Tolerability Combination Therapy Safety

Edrecolomab (156586-89-9): Optimal Research and Preclinical Application Scenarios


Adjuvant Colorectal Cancer Xenograft Models Requiring Clinically Validated EpCAM Targeting

Edrecolomab is the optimal choice for preclinical studies modeling adjuvant therapy of colorectal cancer. Its demonstrated, quantifiable survival benefit in resected stage III disease [1] provides a robust clinical rationale for use in syngeneic or xenograft models where evaluation of tumor recurrence and metastasis prevention is the primary endpoint. Unlike other anti-EpCAM antibodies lacking phase III adjuvant data, edrecolomab allows for direct comparison of experimental results to established clinical outcomes.

Studies Investigating the Impact of Moderate Binding Affinity on Therapeutic Window

For researchers investigating the relationship between antibody binding affinity, epitope specificity, and in vivo safety, edrecolomab serves as an essential comparator. Its moderate KD of 1530 nM and N-terminal epitope recognition [2] are key differentiators from high-affinity anti-EpCAM antibodies (KD < 1 nM). This makes edrecolomab a critical control for defining the affinity threshold required to avoid on-target/off-tumor toxicities such as pancreatitis [3], a key consideration in antibody engineering and safety assessment.

Immunocompetent Murine Models for Evaluating Murine IgG2a Isotype-Dependent Immune Mechanisms

Edrecolomab's murine IgG2a isotype is essential for studies in immunocompetent mouse models, where the use of human or humanized IgGs is confounded by species incompatibility of Fc receptors. This enables accurate investigation of isotype-dependent ADCC and CDC mechanisms, as well as the induction of an anti-idiotypic network [4], without the need for transgenic FcγR humanized mice. Direct comparative data show its ADCC is 100-fold lower than human IgG1 formats, providing a quantifiable baseline for evaluating isotype-switched variants.

Development of Combination Immunotherapy Regimens with Chemotherapy

Edrecolomab is uniquely suited for preclinical combination studies with chemotherapeutic agents like 5-fluorouracil. Its established safety profile in large phase III trials, showing no exacerbation of neutropenia, diarrhea, or mucositis when combined with 5-FU/LV [5], justifies its use in animal models designed to evaluate additive or synergistic anti-tumor efficacy without the confounding factor of overlapping toxicity. This is a critical advantage for procurement decisions in translational research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edrecolomab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.